n-Tert-butylcyclohexanecarboxamide
Overview
Description
n-Tert-butylcyclohexanecarboxamide: is an organic compound with the molecular formula C₁₁H₂₁NO. It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a tert-butyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing n-Tert-butylcyclohexanecarboxamide involves the Ritter reaction. This reaction typically uses cyclohexanecarboxylic acid and tert-butylamine in the presence of a strong acid catalyst like sulfuric acid.
Amidation of Carboxylic Acids: Another method involves the direct amidation of cyclohexanecarboxylic acid with tert-butylamine using condensing agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Tert-butylcyclohexanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
Chemistry: n-Tert-butylcyclohexanecarboxamide is used as a building block in organic synthesis. Its stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its amide functionality, which can mimic peptide bonds .
Medicine: this compound derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of n-Tert-butylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amide bond can participate in hydrogen bonding and other non-covalent interactions, affecting the overall activity of the compound .
Comparison with Similar Compounds
Cyclohexanecarboxamide: Lacks the tert-butyl group, resulting in different steric and electronic properties.
tert-Butylcyclohexane: Lacks the amide functionality, making it less reactive in certain chemical reactions.
N-tert-butylbenzamide: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior and applications.
Uniqueness: n-Tert-butylcyclohexanecarboxamide is unique due to the combination of the tert-butyl group and the cyclohexane ring, which provides a balance of steric hindrance and flexibility. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
N-tert-butylcyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIUHIBWXRWRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989238 | |
Record name | N-tert-Butylcyclohexanecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-24-8 | |
Record name | NSC60495 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-tert-Butylcyclohexanecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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